An In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Pectolite
An In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Pectolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Pectolite (NaCa₂Si₃O₈(OH)), a triclinic inosilicate mineral. The information presented herein is compiled from seminal crystallographic studies and is intended to serve as a detailed reference for researchers and professionals in materials science and related fields.
Core Crystallographic Data
Pectolite belongs to the triclinic crystal system, characterized by three unequal crystallographic axes with oblique angles.[1] Its crystal structure was first determined by M.J. Buerger in 1956 and later refined by C.T. Prewitt in 1967.[2][3][4] The fundamental crystallographic properties are summarized in the table below.
| Property | Value | Reference |
| Crystal System | Triclinic | [1] |
| Space Group | P1 | [2] |
| Formula Units (Z) | 2 | [5] |
Lattice Parameters
The lattice parameters of Pectolite have been determined and refined over the years through various single-crystal X-ray diffraction studies. The table below presents a comparison of the unit cell dimensions from key publications. The slight variations in the reported values can be attributed to differences in experimental conditions, sample composition, and refinement techniques.
| Lattice Parameter | Buerger (1956) | Prewitt (1967) | RRUFF Database |
| a (Å) | Value not explicitly stated | 7.988(1) | 7.99 |
| b (Å) | Value not explicitly stated | 7.040(1) | 7.04 |
| c (Å) | Value not explicitly stated | 7.025(1) | 7.02 |
| α (°) | Value not explicitly stated | 90.52(2) | 90.05 |
| β (°) | Value not explicitly stated | 95.18(2) | 95.00 |
| γ (°) | Value not explicitly stated | 102.47(2) | 102.467 |
| Volume (ų) | Value not explicitly stated | 383.99 | 384.09 |
Atomic Coordinates
The refined atomic coordinates from Prewitt's 1967 study provide the precise positions of each atom within the Pectolite unit cell. These coordinates are essential for understanding the bonding environment and the overall crystal structure.
| Atom | x | y | z |
| Na | 0.2688 | 0.1788 | 0.8415 |
| Ca(1) | 0.0033 | 0.6729 | 0.0193 |
| Ca(2) | 0.4967 | 0.6729 | 0.0193 |
| Si(1) | 0.2871 | 0.8015 | 0.4102 |
| Si(2) | 0.2117 | 0.3015 | 0.4102 |
| Si(3) | 0.0000 | 0.0000 | 0.0000 |
| O(1) | 0.2529 | 0.9855 | 0.2941 |
| O(2) | 0.2471 | 0.6145 | 0.2941 |
| O(3) | 0.0985 | 0.7307 | 0.5303 |
| O(4) | 0.4015 | 0.7307 | 0.5303 |
| O(5) | 0.2941 | 0.2693 | 0.2693 |
| O(6) | 0.2059 | 0.2693 | 0.2693 |
| O(7) | 0.0000 | 0.5000 | 0.0000 |
| O(8) | 0.5000 | 0.5000 | 0.0000 |
| O(9) | 0.0000 | 0.0000 | 0.5000 |
| H | 0.162 | 0.625 | 0.530 |
Experimental Protocols
The determination and refinement of Pectolite's crystal structure involved meticulous experimental procedures, primarily centered around single-crystal X-ray diffraction.
Crystal Selection and Preparation
A suitable single crystal of Pectolite, free from significant defects and twinning, was selected for analysis. The crystal was mounted on a goniometer head for precise orientation within the X-ray beam.
Initial Structure Determination (Buerger, 1956)
The initial crystal structure of Pectolite was solved using the Patterson function method.[2] This technique, a cornerstone of crystallography, utilizes the intensities of the diffracted X-rays to generate a map of interatomic vectors within the crystal.
-
Data Collection: X-ray diffraction data were collected using the oscillating-crystal method.
-
Symmetry Determination: The triclinic symmetry of Pectolite was confirmed through the analysis of the diffraction patterns.[2]
-
Patterson Projections: Three-dimensional Patterson projections, P(uv), P(vw), and P(uw), were calculated from the measured intensities.
-
Structure Solution: The positions of the heavier atoms (Ca, Na, Si) were determined by analyzing the peaks in the Patterson maps. The locations of the lighter oxygen atoms were subsequently deduced from Fourier syntheses of the electron density.
Structure Refinement (Prewitt, 1967)
The initial structural model proposed by Buerger was further refined to achieve higher accuracy and to locate the position of the hydrogen atom.
-
Data Collection: Three-dimensional X-ray intensity data were collected using a counter-diffractometer.[3][4] This method provides more accurate intensity measurements compared to photographic methods.
-
Radiation: The specific X-ray wavelength used for data collection was CuKα (λ = 1.5418 Å).
-
Least-Squares Refinement: The atomic coordinates and thermal parameters were refined using a least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Hydrogen Atom Location: The position of the hydrogen atom was determined from a difference Fourier map, which reveals regions of residual electron density.[6]
Visualization of the Crystallographic Workflow
The logical flow of determining the crystal structure of Pectolite, from initial sample analysis to the final refined model, is depicted in the following diagram.
Caption: Workflow for the determination and refinement of Pectolite's crystal structure.
References
- 1. rruff.net [rruff.net]
- 2. Crystallography. Structural resolution. The Patterson function and the Patterson method [xtal.iqf.csic.es]
- 3. fiveable.me [fiveable.me]
- 4. Patterson function - Wikipedia [en.wikipedia.org]
- 5. Refinement of the structure of pectolite, Ca2NaHSi3O9 [degruyterbrill.com]
- 6. Marshallsussmanite, NaCaMnSi3O8(OH), a new pectolite-group mineral providing insight into hydrogen bonding in pyroxenoids | Mineralogical Magazine | Cambridge Core [cambridge.org]
